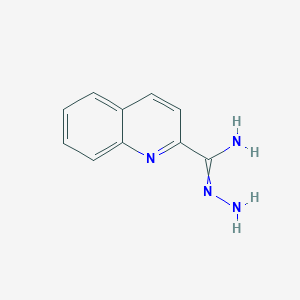

Quinoline-2-carboxamide hydrazone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N'-aminoquinoline-2-carboximidamide |

InChI |

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |

InChI Key |

WNIZZMOQFRUDCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |

Origin of Product |

United States |

Iii. Advanced Structural Elucidation and Characterization of Quinoline 2 Carboxamide Hydrazone

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the molecular-level investigation of quinoline-2-carboxamide (B1208818) hydrazones. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic properties.

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of quinoline-2-carboxamide hydrazones in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of protons and carbons within the molecule.

In ¹H NMR spectra, the protons of the quinoline (B57606) ring typically appear as a set of multiplets in the aromatic region, generally between δ 7.00 and 9.00 ppm. nih.govsci-hub.setandfonline.com A key diagnostic signal is the singlet corresponding to the amide proton (CONH), which is often observed at a downfield chemical shift, typically in the range of δ 11.0 to 12.5 ppm, due to deshielding effects and potential intramolecular hydrogen bonding. nih.govsci-hub.semdpi.com Another crucial signal is the azomethine proton (-N=CH-), which confirms the formation of the hydrazone linkage and usually resonates as a sharp singlet between δ 8.20 and 9.10 ppm. sci-hub.semdpi.comuminho.pt

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring resonate in the aromatic region (approximately δ 110-155 ppm). nih.govtandfonline.com The most characteristic signals confirming the structure are the amide carbonyl carbon (C=O) and the azomethine carbon (C=N). The amide carbonyl carbon typically appears in the range of δ 160 to 169 ppm. nih.govsci-hub.seresearchgate.net The azomethine carbon signal is found further downfield, generally between δ 140 and 150 ppm, confirming the imine functionality. nih.govsci-hub.se

Interactive Table:

Characteristic NMR Chemical Shifts (δ, ppm) for Quinoline Hydrazone Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | References |

|---|---|---|---|

| Aromatic Protons (Quinoline) | 7.00 - 9.00 (m) | 110 - 155 | nih.govsci-hub.setandfonline.com |

| Amide Proton (NH) | 11.0 - 12.5 (s) | - | nih.govsci-hub.semdpi.com |

| Azomethine Proton (N=CH) | 8.20 - 9.10 (s) | - | sci-hub.semdpi.comuminho.pt |

| Amide Carbonyl (C=O) | - | 160 - 169 | nih.govsci-hub.seresearchgate.net |

| Azomethine Carbon (C=N) | - | 140 - 150 | nih.govsci-hub.se |

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in quinoline-2-carboxamide hydrazones. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound.

The IR spectra of these derivatives show several characteristic absorption bands. A strong N-H stretching vibration for the amide group is typically observed in the region of 3050–3320 cm⁻¹. nih.govmdpi.comnih.gov The presence of the amide carbonyl group (C=O) is confirmed by a strong absorption band between 1620 and 1680 cm⁻¹. nih.govmdpi.comresearchgate.net The formation of the hydrazone is indicated by the C=N (azomethine or imine) stretching vibration, which appears in the 1550–1625 cm⁻¹ range. nih.govsci-hub.semdpi.com Additionally, vibrations corresponding to the C-O and C-F bonds in substituted quinoline rings can be found around 1425-1486 cm⁻¹ and 1234-1294 cm⁻¹, respectively. nih.govsci-hub.se

Interactive Table:

Characteristic FTIR Absorption Bands (cm⁻¹) for Quinoline Hydrazone Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |

|---|---|---|---|

| Amide N-H | Stretching | 3050 - 3320 | nih.govmdpi.comnih.gov |

| Amide C=O | Stretching | 1620 - 1680 | nih.govmdpi.comresearchgate.net |

| Azomethine C=N | Stretching | 1550 - 1625 | nih.govsci-hub.semdpi.com |

| Phenolic C-O | Stretching | 1425 - 1486 | nih.govsci-hub.se |

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems of quinoline-2-carboxamide hydrazones. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectra of these compounds, typically recorded in solvents like acetonitrile (B52724) or DMF, exhibit characteristic absorption bands. An intense absorption band is often observed in the range of 350-390 nm. nih.govmdpi.com This band is generally attributed to π→π* transitions within the extensive conjugated system that includes the quinoline ring and the hydrazone moiety. nih.gov The presence of auxochromic groups (like -OH) or extensions to the conjugation can lead to a bathochromic (red) shift in the absorption maximum. nih.govresearchgate.net This technique is also fundamental in studying the interactions of these compounds with other chemical species, such as metal ions, where the formation of a complex can lead to the appearance of new absorption bands at longer wavelengths. mdpi.com

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of quinoline-2-carboxamide hydrazones. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate molecular ions.

In ESI-MS, the compounds typically show a prominent molecular ion peak, often corresponding to the protonated molecule [M+H]⁺ or, in some cases, the deprotonated molecule [M-H]⁻. nih.govnih.gov For instance, a quinoline-hydrazone derivative was reported to show a molecular ion at m/z = 349. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized compound. uminho.pt Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.govresearchgate.net

Many quinoline-based hydrazone derivatives exhibit fluorescence, a property that makes them valuable in the development of chemical sensors and imaging agents. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light.

These compounds can display a range of emissive properties. Some derivatives are inherently fluorescent, while others exhibit a "turn-on" fluorescence response upon binding to a specific analyte, such as a metal ion. mdpi.comnih.gov For example, a quinoline-based hydrazone derivative was shown to be largely non-fluorescent on its own but displayed a significant fluorescence enhancement upon the addition of tributyltin (TBT), with a maximum emission intensity at 576 nm. mdpi.com The detection limits for such interactions can be very low, reaching the micromolar (μM) range. uminho.ptnih.gov The large Stokes shift (the difference between the absorption and emission maxima) and high quantum yields are desirable properties for practical applications in sensing. sci-hub.se

X-ray Crystallography for Solid-State Structure Determination

For quinoline-hydrazone derivatives, X-ray crystallography can confirm the stereochemistry of the C=N double bond, which is typically found in the more stable E conformation. mdpi.com The analysis reveals the degree of planarity of the quinoline ring system and the dihedral angles between the quinoline ring and other parts of the molecule. nih.gov For example, in a related N-(quinolin-8-yl)quinoline-2-carboxamide, the dihedral angle between the two quinoline rings was found to be 11.54°. nih.gov

Crucially, crystallographic data elucidate the network of intermolecular and intramolecular interactions that stabilize the crystal lattice. These often include hydrogen bonds, such as those involving the amide N-H group and nitrogen atoms of the quinoline ring, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.comnih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm whether the synthesized molecule matches its theoretical structure. The experimental values obtained for various quinoline hydrazone derivatives have shown excellent correlation with the calculated values, thereby confirming their stoichiometry. nih.govmdpi.com

For instance, studies on a series of N'-(substituted-benzylidene)quinoline-2-carbohydrazides have demonstrated a close match between the observed and calculated elemental compositions. This alignment provides strong evidence for the successful synthesis and structural integrity of the target compounds. nih.gov

Below is a table summarizing the elemental analysis data for representative quinoline hydrazone derivatives, illustrating the congruence between theoretical calculations and experimental findings.

| Compound Structure | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

| N'-[(E)-(4-fluorophenyl)methylidene]quinoline-2-carbohydrazide | C₁₇H₁₂FN₃O | Calculated | 69.15 | 4.09 | 14.23 |

| Found | 69.12 | 4.11 | 14.25 | ||

| N'-[(E)-(4-chlorophenyl)methylidene]quinoline-2-carbohydrazide | C₁₇H₁₂ClN₃O | Calculated | 63.47 | 3.76 | 13.06 |

| Found | 63.50 | 3.74 | 13.09 | ||

| N'-[(E)-(4-bromophenyl)methylidene]quinoline-2-carbohydrazide | C₁₇H₁₂BrN₃O | Calculated | 55.76 | 3.30 | 11.47 |

| Found | 55.79 | 3.28 | 11.50 | ||

| 7-Chloro-4-(benzylidenehydrazo)quinoline | C₁₆H₁₂ClN₃ | Calculated | 68.21 | 4.29 | 14.91 |

| Found | 68.09 | 4.15 | 14.78 |

This table presents data synthesized from findings reported in scientific literature. nih.govmdpi.com The close agreement between calculated and found percentages validates the respective molecular formulas.

Chromatographic Techniques for Purity and Separation (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable tools in the synthesis of quinoline-2-carboxamide hydrazones for monitoring reaction progress, isolating the final product, and assessing its purity.

Thin-Layer Chromatography (TLC) is routinely employed as a rapid, qualitative method. It helps in tracking the consumption of starting materials (like quinoline-2-carbaldehyde or its corresponding hydrazide) and the formation of the hydrazone product. mdpi.com The purity of the synthesized compound can be initially gauged by the appearance of a single spot on the TLC plate, indicating the absence of significant impurities.

Column Chromatography serves as a preparative technique for the purification of the crude product. While some syntheses report the formation of the quinoline hydrazone derivative in high purity directly upon precipitation from the reaction mixture, column chromatography is often the method of choice when minor byproducts are present. mdpi.com The selection of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a specific solvent system) is optimized to achieve effective separation of the desired hydrazone from any unreacted starting materials or secondary products.

In some reported syntheses, such as the reaction of 2-hydrazinopyridine (B147025) with quinoline-2-carbaldehyde, the resulting hydrazone derivative precipitates as a pure solid that can be isolated by simple filtration, obviating the need for further chromatographic purification. mdpi.com However, in many other preparations, particularly those involving more complex substitutions on the quinoline or hydrazone moieties, both TLC and column chromatography are integral steps to ensure the high purity required for subsequent structural characterization and analysis. nih.govmdpi.com

Iv. Coordination Chemistry of Quinoline 2 Carboxamide Hydrazone Metal Complexes

Complexation with Transition Metal Ions

Quinoline-2-carboxamide (B1208818) hydrazone and its derivatives demonstrate a remarkable ability to coordinate with a variety of transition metal ions, resulting in complexes with unique structural features and properties. The mode of coordination is often influenced by factors such as the nature of the metal ion, the counter-anion present in the salt, and the reaction conditions. research-nexus.netresearchgate.net

Zinc(II) complexes of quinoline-based ligands have been explored for their structural diversity. Depending on the specific ligand and the counter-anion, Zinc(II) can form complexes with different coordination geometries. For instance, reactions of zinc(II) halides with isoquinoline (B145761) N-oxide yield complexes with a distorted tetrahedral geometry, where the zinc ion is coordinated to two ligand molecules and two halide ions. nih.gov In contrast, when zinc(II) perchlorate (B79767) is used, an octahedral complex is formed with six coordinating ligand molecules. nih.gov With the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, a derivative of the core structure, a 1:2 metal-to-ligand ratio is observed, forming a stable complex. nih.gov The ability of quinoline (B57606) hydrazone derivatives to act as dual binding site inhibitors has also been noted, highlighting their selective interaction capabilities. mdpi.com

Table 1: Characteristics of Selected Zinc(II) Complexes with Quinoline Derivatives

| Complex Formula | Ligand | Geometry | Reference |

|---|---|---|---|

| [ZnX₂(iQNO)₂] (X=Cl, Br, I) | Isoquinoline N-oxide (iQNO) | Distorted Tetrahedral | nih.gov |

| Zn(iQNO)₆₂ | Isoquinoline N-oxide (iQNO) | Octahedral | nih.gov |

Manganese(II) readily forms complexes with hydrazone ligands, often resulting in hexa-coordinated structures with octahedral geometry. researchgate.net Studies on Schiff base hydrazones containing a quinoline moiety show that they can form binuclear complexes with octahedral geometries. mdpi.com In these complexes, the ligand can act as a dibasic tridentate chelating agent. mdpi.com The coordination environment around the manganese atom can also be influenced by other coordinated species, leading to distorted octahedral or even pentagonal bipyramidal geometries. semanticscholar.org For example, a mononuclear manganese(II) complex with a hydrazone ligand adopted a distorted octahedral geometry, coordinated by the N₂O donor atoms of the ligand, two bromine atoms, and one water molecule. semanticscholar.org

Table 2: Coordination Geometries of Manganese(II) Hydrazone Complexes

| Complex Type | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Binuclear | Schiff base hydrazone with quinoline | Octahedral | mdpi.com |

| Mononuclear | Hydrazone ligand HL1 | Distorted Octahedral | semanticscholar.org |

| Mononuclear | Hydrazone ligand HL2 | Pentagonal Bipyramidal | semanticscholar.org |

The coordination chemistry of quinoline hydrazones with copper(II) is particularly rich, yielding mono-, bi-, and tri-nuclear complexes. research-nexus.netresearchgate.net The final structure is highly dependent on the copper(II) salt's counter-anion (e.g., Cl⁻, Br⁻, NO₃⁻, SO₄²⁻) and the pH of the medium. research-nexus.netresearchgate.net A phenolic quinolyl hydrazone ligand has been shown to form dimeric, binuclear, and mononuclear complexes with various copper(II) salts, exhibiting octahedral, square pyramid, and square planar geometries. nih.gov

Ligand-to-metal ratios can vary. For instance, complexes of 8-hydroxy-2-quinolinecarbaldehyde hydrazone derivatives with copper(II) typically show a 1:1 ligand-to-metal stoichiometric ratio. frontiersin.org In contrast, the reaction of 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde with copper(II) resulted in a complex with a 1:2 metal-to-ligand ratio. nih.gov The ligand can behave as a monobasic bidentate or a dibasic tridentate agent, coordinating through ONN sites. mdpi.com

Table 3: Summary of Copper(II)-Quinoline Hydrazone Complexes

| Nuclearity | Geometry | Ligand:Metal Ratio | Influencing Factors | Reference |

|---|---|---|---|---|

| Mononuclear, Binuclear, Dimeric | Octahedral, Square Pyramid, Square Planar | 1:1 | Counter-anion | nih.gov |

| Mono-, Bi-, Tri-nuclear | Not specified | Not specified | Counter-anion, pH | research-nexus.netresearchgate.net |

| Mononuclear | Not specified | 1:1 | Ligand substituent | frontiersin.org |

Cobalt(II) and Nickel(II) also form stable complexes with quinoline-based hydrazone ligands. Research on a Schiff base hydrazone containing a quinoline moiety has shown the formation of both mono- and binuclear complexes with Co(II) and Ni(II). mdpi.com In the mononuclear variants, the Ni(II) complex typically adopts an octahedral geometry. mdpi.com The binuclear complexes of both Co(II) and Ni(II) also feature octahedral geometries where the ligand coordinates via NNNO sites. mdpi.com In related systems using quinoline-2-carboxylate, the Co(II) and Ni(II) complexes were found to be isomorphous, with both metal ions in a distorted octahedral coordination environment. nih.gov The central metal ion is coordinated by two quinoline nitrogen atoms, two carboxylate oxygen atoms, and two water molecules in a trans configuration. nih.gov

The coordination of quinoline-based hydrazones to palladium and ruthenium has been investigated, revealing interesting structural and catalytic properties. The reaction of a quinoline-2-carbaldehyde hydrazone derivative with a palladium source can yield two different types of mononuclear Pd(II) complexes. nih.govrsc.org One complex involves the deprotonated hydrazonate anion acting as a tridentate ligand (κ³N,N',N''), while the other involves a zwitterionic form of the ligand coordinating in a bidentate fashion (κ²N,N'). nih.govrsc.org

Furthermore, these palladium complexes can serve as precursors for heterodinuclear complexes. A Pd(II)/Ru(II) heterodinuclear complex bridged by the hydrazonate ligand has been successfully synthesized. nih.govrsc.org Palladium hydrazonato complexes are considered likely resting states in catalytic carbene coupling reactions where hydrazones are used as carbene precursors. rsc.org

Table 4: Examples of Palladium(II) and Ruthenium(II) Hydrazone Complexes

| Complex Type | Formula | Ligand Coordination | Reference |

|---|---|---|---|

| Pd(II) Mononuclear | [PdCl(Z-L-κ³N,N',N'')] | Tridentate | nih.govrsc.org |

| Pd(II) Mononuclear | [PdCl₂(E-HL'-κ²N,N')] | Bidentate | nih.govrsc.org |

Ligand Architecture and Coordination Geometry

The architectural flexibility of quinoline-2-carboxamide hydrazone is a defining feature of its coordination chemistry. These hydrazones are capable of acting as multidentate ligands, forming diverse and stable complexes. nih.gov

The specific coordination mode is highly adaptable. Depending on the reaction conditions and the metal ion involved, the ligand can act as a bidentate, tridentate, or even pentadentate chelating agent. research-nexus.netresearchgate.net For example, a phenolic quinolyl hydrazone demonstrated three different modes of bonding depending on the counter-anion of the copper(II) salt used. nih.gov Similarly, another quinoline hydrazone ligand, AlloxHQ, was found to act as a tri-, bi-, or penta-dentate ligand. research-nexus.net

The donor atoms typically involved in coordination are the nitrogen of the quinoline ring, the imine nitrogen, and the carbonyl oxygen. nih.govmdpi.com This allows the ligand to form stable chelate rings with the metal center. The geometry of the resulting complexes varies widely and includes distorted octahedral, square planar, square pyramidal, and pentagonal bipyramidal arrangements. mdpi.comsemanticscholar.orgnih.gov This structural diversity is a direct consequence of the ligand's versatile architecture and its ability to adapt its coordination mode to the electronic and steric requirements of the metal ion. nih.gov

Metallo-Supramolecular Assembly Formation and Polymeric Arrays

The strategic design of quinoline hydrazone-based ligands can lead to the spontaneous formation of ordered, high-molecular-weight structures known as metallo-supramolecular assemblies or coordination polymers. These assemblies are formed through the intermolecular coordination of the ligand to metal centers.

A notable example involves a "bis"-quinoline-based acyl hydrazone, synthesized by reacting terephthalic dihydrazide with two equivalents of 2-quinolinecarboxaldehyde. mdpi.com This ligand, referred to as bQH, was designed so that the two quinoline moieties are connected by a rigid benzene (B151609) ring, preventing intramolecular chelation to the same metal ion. mdpi.com This configuration promotes the formation of intermolecular coordination links when a metal ion is introduced.

Specifically, when bQH reacts with zinc(II) ions, the binding mode is dependent on the stoichiometry of the reactants. mdpi.comresearcher.life With one equivalent of Zn²⁺ per bQH molecule, intermolecular binding occurs, leading to the formation of a polymeric array through metallo-supramolecular assembly. mdpi.comresearcher.life In this 1:1 binding mode, the quinoline moieties of different bQH molecules coordinate to the same Zn²⁺ ion, creating a chain-like polymer. mdpi.com This assembly exhibits strong fluorescence in the solid state. mdpi.comresearcher.life The system can also form a 1:2 (bQH:Zn²⁺) complex, but it is the 1:1 stoichiometry that yields the polymeric structure. mdpi.comresearcher.life

Table 1: Metallo-Supramolecular Assembly of a Bis-Quinoline Acyl Hydrazone (bQH) with Zn²⁺

Investigation of Electronic Properties in Coordinated Systems

The coordination of this compound derivatives to metal ions significantly influences their electronic properties. These changes are readily investigated using techniques such as electronic absorption (UV-Vis) spectroscopy, fluorescence spectroscopy, and magnetic susceptibility measurements.

Electronic spectra of the metal complexes provide valuable information about the coordination environment and the nature of electronic transitions. The spectra of the complexes typically show absorption bands corresponding to intra-ligand transitions, which are often shifted compared to the free ligand due to coordination. mdpi.com Additionally, new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) can appear in the visible region.

For instance, the UV-Vis spectrum of a Cu(II) complex with 7-chloro-4-(benzylidene-hydrazo)quinoline showed an absorption band at 665 nm, characteristic of a square-planar geometry. mdpi.com In contrast, a Co(II) complex of the same ligand displayed a band at 656 nm, and its magnetic moment of 5.32 B.M. indicated an octahedral geometry. mdpi.com Similarly, a Ni(II) complex with a magnetic moment of 3.19 B.M. was also consistent with an octahedral environment. mdpi.com The diamagnetism of palladium(II) complexes of an isatinic quinolyl hydrazone is consistent with their expected square planar geometry. nih.gov

The interaction of these ligands with certain species can also induce significant changes in their photoluminescence properties. A quinoline-based hydrazone derivative, for example, exhibited a color change from colorless to red and a turn-on of fluorescence upon interaction with tributyltin (TBT) in an acetonitrile (B52724) solution. researchgate.net This demonstrates the potential for these coordinated systems to be used in sensing applications, where the electronic properties are modulated by the analyte. researchgate.net

Theoretical methods, such as Density Functional Theory (DFT) calculations, have also been employed to provide a deeper understanding of the electronic structures and properties of these hydrazones and their potential isomers. researchgate.net

Table 2: Electronic and Magnetic Properties of Selected Quinoline Hydrazone Metal Complexes

V. Computational and Theoretical Investigations of Quinoline 2 Carboxamide Hydrazone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For quinoline-2-carboxamide (B1208818) hydrazone and its analogues, DFT calculations have been instrumental in elucidating their fundamental chemical characteristics.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in quinoline (B57606) hydrazone derivatives. mdpi.commdpi.comnih.gov The process of geometry optimization seeks to find the conformation with the lowest potential energy. For instance, in studies of related quinoline derivatives, the initial geometries for DFT calculations were often based on experimental X-ray diffraction data. mdpi.com The optimized structures are confirmed as true energy minima by ensuring there are no negative vibrational frequencies. mdpi.com

The calculated geometric parameters, such as bond lengths and angles, are often in good agreement with experimental values obtained from X-ray crystallography, validating the computational approach. mdpi.comresearchgate.net For instance, the C=O and C=N bond lengths are of particular interest as they can indicate the extent of π-electron delocalization across the molecule. researchgate.net

Table 1: Representative Calculated Bond Lengths (Å) and Dihedral Angles (°) for Quinoline Derivatives

| Parameter | Molecule A | Molecule B | Reference |

| Dihedral Angle (Quinoline-Phenyl) | 55.3(9)° | 56.4(9)° | mdpi.com |

| C=O Bond Length | ~1.2 Å | - | researchgate.net |

| C=N Bond Length | ~1.28 - 1.34 Å | - | researchgate.net |

Note: The data presented is for related quinoline derivatives and serves as an illustrative example of the types of parameters calculated.

The electronic properties of quinoline-2-carboxamide hydrazone derivatives are crucial for understanding their reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. arabjchem.orgmdpi.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. arabjchem.org For some quinoline derivatives, this gap has been calculated to be in the range of 4.08 to 4.81 eV, indicating significant stability. arabjchem.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for Representative Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Derivative 1 | -7.1906 | -4.399 | 2.7911 | researchgate.net |

| Derivative 2 | - | - | 4.81 | arabjchem.org |

| Derivative 3 | - | - | 4.27 | arabjchem.org |

| Derivative 4 | - | - | 4.08 | arabjchem.org |

Note: The data is for various quinoline derivatives and illustrates the typical range of these electronic properties.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule's surface. The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. arabjchem.org Red-colored regions indicate a negative potential, associated with sites prone to electrophilic attack, while blue regions represent a positive potential, indicating sites susceptible to nucleophilic attack. arabjchem.org This information is vital for predicting how the molecule will interact with other molecules, including biological targets. arabjchem.org

Theoretical vibrational frequency analysis, performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated vibrational wavenumbers are compared with experimental data to confirm the molecular structure and identify characteristic functional groups. researchgate.net For example, the stretching frequency of the C=O group in quinoline-2-carbaldehyde benzoyl hydrazone was experimentally observed at 1675 cm⁻¹ and theoretically calculated at 1714 cm⁻¹. researchgate.net Similarly, the N-H stretching vibration has been identified both experimentally and theoretically. researchgate.net The agreement between calculated and experimental vibrational frequencies serves as a validation of the optimized molecular geometry. mdpi.com

DFT calculations can also be used to determine various thermodynamic properties of quinoline hydrazone derivatives, such as their stability and reactivity. arabjchem.org By calculating quantities like bond dissociation energies (BDE), it is possible to understand the molecule's susceptibility to autoxidation and other degradation pathways. arabjchem.org For instance, high BDE values for hydrogen abstraction suggest a greater stability of the molecule. arabjchem.org Furthermore, reaction energetics can be investigated to understand the feasibility and mechanisms of chemical reactions involving these compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein receptor. nih.govsci-hub.sesci-hub.se These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies aim to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. sci-hub.senih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The binding energy, often expressed in kcal/mol, is a measure of the strength of the interaction, with more negative values indicating a stronger binding. nih.govsci-hub.se

For quinoline hydrazone derivatives, molecular docking has been used to predict their interactions with various protein targets, including DNA topoisomerase I and α-glucosidase. nih.govresearchgate.net These studies have shown that quinoline hydrazones can fit into the active sites of these enzymes and form key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues. nih.govsci-hub.se For example, the amine and ketone functional groups in some quinoline-2-carboxamide based chalcone (B49325) derivatives have been shown to form hydrogen bonds with amino acid residues in the EGFR receptor. sci-hub.se In another study, a quinoline hydrazone derivative exhibited a strong binding affinity to the mTOR kinase, with a calculated binding energy of -8.9 kcal/mol. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. researchgate.netresearchgate.net These simulations model the movement of atoms in the system, offering a dynamic view of the binding interactions.

In Silico Screening and Drug Design Rationalization

In the quest for novel therapeutic agents, in silico screening and rational drug design have become indispensable tools. For this compound derivatives, these computational methods are primarily employed to predict their binding affinities to biological targets, elucidate their mechanisms of action, and assess their pharmacokinetic profiles.

Molecular docking is a prominent technique used to simulate the interaction between a ligand (the quinoline derivative) and a receptor (a protein or enzyme). This method predicts the preferred orientation of the ligand when bound to the receptor's active site and estimates the strength of the interaction, often expressed as a binding energy score. For instance, numerous studies have focused on designing quinoline-hydrazone hybrids as inhibitors of specific enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR). chemrxiv.org By understanding the key interactions—hydrogen bonds, hydrophobic interactions, and pi-stacking—between the compound and the amino acid residues of the target protein, researchers can rationally modify the chemical structure to enhance potency and selectivity. nih.gov

For example, studies on quinoline-hydrazone derivatives as anticancer agents have shown that the quinoline ring, the hydrazone linker, and various substituents all play crucial roles in binding to target proteins. nih.govrsc.org The nitrogen atom of the quinoline ring and the N-H and C=O moieties of the hydrazone linkage are frequently involved in forming hydrogen bonds with amino acid residues like lysine, arginine, and tyrosine within the active site of kinases. nih.govrsc.org

The following table summarizes representative findings from molecular docking studies of quinoline-hydrazone derivatives against various biological targets:

| Target Protein | Derivative/Modification | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| EGFRT790M/L858R | Quinoline-hydrazone hybrid | Lys745, Arg844 | -10.1 | rsc.org |

| mTOR Kinase | Methoxy-substituted quinoline hydrazone | Tyr1583, Asn1423, Tyr1587 | Not specified | nih.gov |

| Topoisomerase I | Methoxy-substituted quinoline hydrazone | Arg364 | Not specified | nih.gov |

| Estrogen Receptor α (Erα) | Methoxy-substituted quinoline hydrazone | Asp351, Asn348 | Not specified | nih.gov |

In addition to predicting biological activity, computational tools are used to evaluate the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds. rsc.org These predictions are vital for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density of a molecular system to partition it into atomic basins. amercrystalassn.orgwiley-vch.de This theory allows for the precise definition of atoms within a molecule and the characterization of the chemical bonds and non-covalent interactions between them based on the topology of the electron density. wiley-vch.de

A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two interacting nuclei (a bond path). wiley-vch.de The properties of the electron density at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

While specific AIM studies on this compound were not found, the application of this theory to closely related quinolone carboxylic acid derivatives offers valuable insights into the types of interactions that are likely to be important for this class of compounds. nih.gov For these systems, AIM has been instrumental in characterizing both intramolecular and intermolecular hydrogen bonds, which are crucial for molecular conformation and crystal packing. nih.gov

The analysis of non-covalent interactions, particularly hydrogen bonds, is a significant application of AIM theory. For instance, in a study of quinoline derivatives, AIM analysis confirmed the presence of intramolecular hydrogen bonds between a hydroxyl group and the quinoline nitrogen atom, quantifying the strength of these interactions. arabjchem.org The parameters at the bond critical point provide a detailed picture of the interaction:

Electron density (ρ): A higher value indicates a stronger bond.

Laplacian of the electron density (∇²ρ): A positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals interactions, while a negative value signifies a shared-shell (covalent) interaction.

Total energy density (H(r)): A negative value at the BCP indicates a degree of covalent character in the hydrogen bond.

The following table illustrates the kind of data obtained from an AIM analysis of hydrogen bonds in a model system that is structurally related to this compound.

| Interacting Atoms | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction |

| O-H···N | 0.025 | > 0 | < 0 | Strong, partially covalent hydrogen bond |

| N-H···O | Data not available | > 0 | < 0 | Strong, partially covalent hydrogen bond |

| C-H···O | Data not available | > 0 | > 0 | Weak, electrostatic hydrogen bond |

This theoretical framework is exceptionally powerful for understanding the subtle electronic effects of different substituents on the quinoline ring or the carboxamide moiety. By quantifying the strength and nature of various weak interactions, AIM theory can rationalize the observed biological activities and guide the design of new this compound derivatives with improved binding affinities and specificities for their biological targets.

Vi. Mechanistic Studies of Quinoline 2 Carboxamide Hydrazone Interactions

Photo-Physical and Photo-Chemical Dynamics

The photo-responsive nature of quinoline-2-carboxamide (B1208818) hydrazones is a key area of investigation, with E/Z isomerization and its implications for molecular switching being central themes.

Quinoline-2-carboxamide hydrazone derivatives exhibit E/Z isomerization around the C=N double bond upon irradiation with light, typically a mercury lamp. researchgate.net This photochemical process can be monitored using techniques like 1H NMR, UV-Vis, and fluorescence spectroscopy. researchgate.net The rate of this isomerization is influenced by the substituents on the quinoline (B57606) and hydrazone moieties. For instance, substituting a pyridine (B92270) ring with a benzene (B151609) ring can slow down the isomerization rate. researchgate.net

The stability of the resulting E and Z stereoisomers is a critical factor. The Z isomers of certain quinoline-2-carboxamide hydrazones have been found to be remarkably stable, even in solution for extended periods. researchgate.net This stability is often attributed to the formation of an intramolecular hydrogen bond in the Z configuration, a stabilizing interaction that is absent in the E configuration. researchgate.netresearchgate.netnih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the relative stabilities of these isomers, often corroborating experimental findings that the E-isomers are generally more stable in the gas phase. researchgate.net However, the presence of specific functional groups can lead to enhanced stabilization of the Z-isomer, for example, through the formation of intramolecular hydrogen bonds. researchgate.netnih.gov

The process of E/Z isomerization can be influenced by the solvent environment. For some acylhydrazones, UV irradiation in methanol (B129727) can lead to a complete and stable conversion from the E to the Z isomer, while in other solvents like acetonitrile (B52724), an equilibrium state between the two isomers may be reached. nih.gov

Table 1: Factors Influencing E/Z Isomerization of this compound Derivatives

| Factor | Influence on Isomerization | References |

| Light Irradiation | Induces E to Z isomerization. | researchgate.netnih.gov |

| Substituents | Affects the rate and equilibrium of isomerization. | researchgate.netnih.gov |

| Intramolecular H-bonding | Can stabilize the Z-isomer, making it thermodynamically favorable. | researchgate.netresearchgate.netnih.gov |

| Solvent Polarity | Can influence the extent and stability of the Z-isomer formation. | nih.gov |

The reversible E/Z isomerization of quinoline-2-carboxamide hydrazones positions them as promising candidates for molecular switches. rsc.org This switching behavior is driven by light, which triggers the configurational change, leading to alterations in the molecule's physical and chemical properties, such as its absorption and fluorescence spectra. researchgate.netrsc.org

The ability to control the isomerization process through external stimuli like light allows for the modulation of the compound's electronic and optical properties. This photo-electrochemical modulation is a key feature for their potential use in optical applications and digital molecular information storage systems. researchgate.net The reversible nature of these changes is crucial for the development of functional molecular devices. researchgate.net The design of these molecular switches often involves incorporating functionalities that stabilize the less common Z-isomer, for example, through intramolecular hydrogen bonding between an amine hydrogen and the quinoline ring. researchgate.net

Intermolecular and Intramolecular Interaction Analysis

The solid-state architecture and solution-state behavior of quinoline-2-carboxamide hydrazones are governed by a network of non-covalent interactions.

Hydrogen bonding plays a pivotal role in the structure and function of quinoline-2-carboxamide hydrazones. Intramolecular hydrogen bonds are particularly significant in stabilizing specific conformers, such as the Z-isomer, as discussed previously. researchgate.netresearchgate.netnih.gov Studies on related quinoline derivatives have highlighted the possibility of intramolecular hydrogen bonds forming between different moieties within the molecule, influencing their conformational preferences. mdpi.comnih.gov

In the solid state, intermolecular hydrogen bonds are crucial in dictating the crystal packing. For instance, in the crystal structure of N-hydroxy-quinoline-2-carboxamide monohydrate, intermolecular O-H⋯O hydrogen bonds connect the molecules and water molecules into columns. nih.gov The N-H and C=O groups of the hydrazide/hydrazone linkage are key participants in forming hydrogen-bond donor/acceptor interactions, which can be critical for their biological activity. nih.gov The presence of these hydrogen bonding networks can also facilitate proton transfer processes, which are fundamental to many chemical and biological functions. mdpi.com

In some structures, a combination of hydrogen bonding and π-π stacking interactions directs the supramolecular assembly. researchgate.net For example, N−H···Cl, π···π, and C−H···π interactions can collectively determine the crystalline packing of these compounds. researchgate.net Molecular docking studies of related quinoline hydrazone derivatives also reveal the importance of hydrophobic π-π stacking interactions with amino acid residues in biological targets. nih.gov

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of quinoline-2-carboxamide hydrazones and their derivatives have been investigated using techniques like cyclic voltammetry. researchgate.netsci-hub.se These studies provide insights into the redox characteristics of the compounds, including their oxidation and reduction potentials.

The presence of electron-donating and electron-accepting groups within the molecule can create a "push-pull" system, leading to intramolecular charge transfer (ICT) characteristics. sci-hub.se This ICT nature can be observed in their photochemical and electrochemical behavior. For some derivatives, irreversible oxidation potentials have been observed, and density functional theory (DFT) calculations have been used to complement experimental findings, suggesting processes like one-electron transfer reduction of a carbonyl group. sci-hub.se The electrochemical behavior is also relevant when these compounds are used as ligands for metal centers, as their electronic properties can be modulated upon coordination. researchgate.net

Enzymatic and Biomolecular Target Interaction Mechanisms

Heme to Hemozoin Formation Inhibition Mechanism

During its intraerythrocytic stage, the malaria parasite, Plasmodium, digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). acs.org To protect itself, the parasite detoxifies the heme by crystallizing it into an inert, insoluble polymer called hemozoin. acs.orgresearchgate.net Quinoline-based compounds are well-established antimalarials that disrupt this critical detoxification pathway. acs.orgnih.gov

The primary mechanism involves the inhibition of hemozoin formation. acs.orgnih.gov Quinoline derivatives can interact with free heme, forming complexes that prevent the incorporation of heme into the growing hemozoin crystal. nih.govnih.gov This action effectively caps (B75204) the crystal growth. nih.govresearchgate.net Studies have revealed several distinct ways quinoline compounds can inhibit heme crystal growth:

Kink-Blocking: Some quinolines, like amodiaquine (B18356) and mefloquine, primarily bind to kink sites on the growing crystal surface, which are the active sites for adding new heme units. This is considered the least efficient inhibition mechanism. nih.gov

Step-Pinning: More effective compounds, such as chloroquine (B1663885) and quinine, can bind not only at kink sites but also anywhere along the flat faces of the crystal. This "step-pinning" mechanism creates a more significant disruption of the crystallization process. nih.gov

Step-Bunching: A single quinoline, pyronaridine, has been shown to employ a "step-bunching" mechanism, where it can bind to two step edges simultaneously, causing a pile-up of elementary steps and halting growth over a large surface area. nih.gov

By preventing hemozoin formation, these compounds cause an accumulation of toxic free heme within the parasite's digestive vacuole. researchgate.netnih.gov This buildup of free heme is detrimental to the parasite, as it can catalyze the production of reactive oxygen species, oxidize essential biomolecules like proteins, lipids, and DNA, and inhibit crucial enzymes such as cysteine proteases required for further hemoglobin digestion. researchgate.netnih.gov

DNA Topoisomerase I Inhibition Mechanism

While much of the research on the topoisomerase inhibitory activity of quinolones has focused on the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), certain quinoline derivatives also exhibit activity against eukaryotic topoisomerases. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones generally function by corrupting the enzyme's activity rather than simply inhibiting it. nih.gov They stabilize the "cleavable complex," a transient intermediate where the enzyme has cut one or both DNA strands and is covalently bound to the DNA. By preventing the re-ligation of the DNA break, these drugs convert the essential enzyme into a cellular toxin, leading to the accumulation of permanent, lethal double-stranded DNA breaks. nih.gov

The hydrazone moiety, with its hydrogen-bond donor and acceptor capabilities, can play a crucial role in stabilizing these interactions within the enzyme's active site. nih.gov For quinoline-2-carboxamide hydrazones, the mechanism would likely involve the planar quinoline ring intercalating into the DNA at the site of cleavage, while the carboxamide hydrazone side chain interacts with amino acid residues of the topoisomerase enzyme and the DNA backbone, preventing the resealing of the DNA strand.

Tubulin Polymerization Inhibition Mechanism

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape. mdpi.com Their disruption is a validated strategy in cancer therapy. nih.gov Several quinoline-based compounds, including this compound derivatives, have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.govresearchgate.net

The primary mechanism involves the binding of these compounds to tubulin, preventing its assembly into microtubules. mdpi.com Molecular modeling and experimental studies suggest that many of these quinoline derivatives bind to the colchicine-binding site on β-tubulin. rsc.org This interaction disrupts the normal dynamics of microtubule formation and collapse. The consequences of this inhibition are significant for rapidly dividing cancer cells:

Cell Cycle Arrest: Inhibition of tubulin polymerization activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net

Apoptosis Induction: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), often through pathways involving the activation of caspases and modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govresearchgate.net

For instance, certain quinoline-cinnamide hybrids and quinoline-4-carbohydrazinyl derivatives have demonstrated potent tubulin polymerization inhibition, leading to G2/M phase arrest and apoptosis in cancer cell lines. researchgate.net

| Compound Class | Key Findings | Reference |

| Quinoline-2-carbonitrile-based hydroxamic acids | Showed potent cytotoxicity, induced G2/M cell cycle arrest, and triggered caspase-induced apoptosis. Lead compounds 12a and 12d were identified as dual inhibitors of tubulin polymerization and HDAC activities. | nih.gov |

| Quinoline-sulfonamide derivatives | Compound D13 strongly inhibited tubulin assembly with an IC50 of 6.74 μM and showed significant antiproliferative activity against HeLa cells. | mdpi.com |

| Quinoline-hydrazone linked to combretastatin (B1194345) analogues | Compound 4h showed good tubulin polymerization inhibition, caused cell cycle arrest at the G2/M phase, and induced apoptosis via activation of p53 and Bax. | researchgate.net |

| 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones | Compound 3c was shown to bind to the colchicine (B1669291) site of tubulin, reduce microtubule growth, and arrest cell division in the low micromolar range. | rsc.org |

Kinase Inhibition Mechanisms (e.g., VEGFR-2, EGFR)

Receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and angiogenesis. tbzmed.ac.ir Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. tbzmed.ac.irnih.gov Quinoline-based scaffolds, often found in approved kinase inhibitors, are adept at targeting the ATP-binding site of these enzymes. tbzmed.ac.irnih.gov

The mechanism of inhibition for quinoline-2-carboxamide hydrazones involves competitive binding at the ATP-binding pocket within the kinase domain of receptors like EGFR and VEGFR-2. nih.gov By occupying this site, the compounds prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the initiation of downstream signaling cascades responsible for cell proliferation and angiogenesis. tbzmed.ac.ir

Research has shown that quinoline-hydrazone hybrids can be designed as potent dual inhibitors of both wild-type and mutant forms of EGFR (e.g., T790M, L858R), which are responsible for acquired resistance to some therapies. rsc.orgresearchgate.net The quinoline core typically anchors the molecule in the hinge region of the kinase domain, while the hydrazone linker and associated aryl groups form critical interactions with other residues in the active site, enhancing potency and selectivity. nih.govnih.gov For example, a series of quinazoline (B50416) sulfonamide derivatives showed potent dual inhibitory activity against EGFR and VEGFR-2, with compound 15 binding effectively to the ATP-binding sites of both receptors. nih.gov

| Compound Series | Target(s) | Key Findings | Reference(s) |

| Quinoline–hydrazone hybrids | Mutant EGFR | Compounds 13-15 showed sub-micromolar activity against cancer cell lines. Compound 14 exhibited significant selectivity for mutant EGFRs (T790M and L858R) over the wild-type form. | rsc.orgresearchgate.net |

| Quinazoline sulfonamide conjugates | EGFR / VEGFR-2 | Compound 15 displayed potent dual inhibitory activity (IC50 = 0.0728 µM for EGFR, 0.0523 µM for VEGFR-2) and induced apoptosis and G2/M cell cycle arrest. | nih.gov |

| Quinoline and hydrazone hybrids | Mutant EGFR | Compound 5 showed excellent inhibitory action against EGFRT790M (IC50 = 22.1 nM) and EGFRL858M (IC50 = 36.4 nM) and induced apoptosis. | nih.gov |

| 4-Anilinoquinazolines | VEGFR-2 | This structural class was found to be a potent inhibitor of VEGFR kinase. | nih.gov |

Proteasome Inhibition Mechanism

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling levels of key proteins involved in the cell cycle, apoptosis, and DNA repair. nih.gov Its inhibition is a therapeutic strategy, particularly in cancers like multiple myeloma, which show high proteasome activity. nih.gov While hydrazone groups are generally uncommon in known proteasome inhibitors, the fundamental interactions required for inhibition can be achieved by various chemical scaffolds. nih.gov

Inhibition of the proteasome, specifically the chymotrypsin-like (CT-L) activity of the β5 subunit, typically involves the formation of a stable complex with the active site threonine (Thr1) residue. The mechanism for a this compound would involve the electrophilic carbon of the hydrazone linkage being attacked by the hydroxyl group of the active site threonine. The quinoline and other parts of the molecule would then form stabilizing hydrogen bonds and van der Waals interactions with surrounding amino acid residues in the active site, such as Thr21, Ala49, and Gly47, preventing the degradation of ubiquitinated proteins. nih.gov This leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and ultimately triggering apoptosis.

Mycobacterial Enzyme (e.g., InhA) Inhibition

The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. researchgate.netnih.gov This pathway is responsible for synthesizing mycolic acids, the unique and crucial long-chain fatty acids that are major components of the mycobacterial cell wall. researchgate.netnih.gov Inhibition of InhA is a clinically validated strategy for treating tuberculosis, as it is the primary target of the frontline drug isoniazid. nih.govmdpi.com

Quinoline-based compounds, including quinoline hydrazones and quinoline-isatin hybrids, have been developed as direct inhibitors of InhA. researchgate.netnih.gov Unlike isoniazid, which is a prodrug requiring activation by the mycobacterial enzyme KatG, these compounds inhibit InhA directly, making them effective against isoniazid-resistant strains where resistance is due to KatG mutations. nih.govmdpi.com

The mechanism of inhibition involves the quinoline derivative binding to the active site of InhA. Molecular docking and enzymatic assays have shown that these compounds can establish key interactions:

Hydrophobic Interactions: The quinoline ring and other hydrophobic moieties of the molecule fit into a hydrophobic pocket within the InhA active site. nih.govresearchgate.net

Hydrogen Bonding: The hydrazone or amide linkages can form hydrogen bonds with key amino acid residues, such as Tyrosine 158 (Tyr158), and potentially with the NAD+ cofactor that is essential for enzyme activity. researchgate.netmdpi.com

For example, a series of quinoline hydrazones showed potent inhibitory activity against InhA, with molecular docking studies confirming a satisfactory hydrogen bonding pattern. researchgate.net Similarly, quinoline-isatin hybrids 7a and 5g were potent inhibitors of InhA, with IC50 values of 0.35 µM and 1.56 µM, respectively, forming hydrophobic contacts with important active site residues. nih.govresearchgate.net

| Compound Series | Target Enzyme | Key Findings | Reference(s) |

| Quinoline hydrazones | InhA | Compounds 6b, 6c, and 6e exhibited high activity against M. tuberculosis (MIC = 0.2 μg/mL). Docking studies showed a satisfactory hydrogen bonding pattern with the enoyl ACP-reductase enzyme. | researchgate.net |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives | InhA | Compound 5n showed the highest efficacy against M. tuberculosis (MIC = 12.5 μg/mL) and substantial inhibition of InhA (IC50 = 0.72 µM). | nih.govresearchgate.net |

| Quinoline-isatin hybrids | InhA | Compounds 7a and 5g were the most potent inhibitors of M. tuberculosis and demonstrated significant InhA inhibition (IC50 = 0.35 µM and 1.56 µM, respectively) through hydrophobic contacts in the active site. | nih.govresearchgate.net |

| Imidazo[1,5-a]quinoline-3-carboxamides | InhA | Designed as novel pharmacophores for InhA inhibition, with amide bonds intended to interact with Tyr158. | mdpi.com |

DNA and Protein Binding Modes (e.g., ct-DNA, BSA)

The interaction of this compound derivatives with biological macromolecules such as DNA and proteins is a critical area of investigation to understand their mechanisms of action. Studies have employed calf thymus DNA (ct-DNA) and bovine serum albumin (BSA) as model molecules to elucidate these binding modes.

Research has shown that many quinoline derivatives can bind to DNA, potentially leading to anticancer activity. nih.gov The binding modes can vary, with some compounds acting as intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netkarazin.ua This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Other quinoline derivatives might bind to the minor groove of DNA or interact electrostatically with the phosphate (B84403) backbone. karazin.ua Molecular docking studies have suggested that quinoline-based dihydrazone derivatives can bind to DNA via partial insertion, with hydrogen bonding interactions between the nitrogen atoms of the hydrazone and the hydrogen atoms of DNA bases like thymine (B56734) and cytosine. nih.gov The specific substitutions on the quinoline and hydrazone moieties can significantly influence the preferred binding mode and the strength of the interaction.

In addition to DNA, the binding of these compounds to transport proteins like serum albumin is crucial for their pharmacokinetic profile. Bovine serum albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin (HSA). swu.ac.thnih.gov Fluorescence quenching studies are a common method to investigate the interaction between quinoline derivatives and BSA. swu.ac.th These studies can reveal the binding constant (Kb) and the number of binding sites, providing insights into the affinity of the compound for the protein. The quenching mechanism can be static, involving the formation of a ground-state complex, or dynamic, resulting from collisional encounters. For some quinoline derivatives, the binding to BSA has been found to be spontaneous, driven by van der Waals forces and hydrogen bonding. swu.ac.th Competitive binding experiments using site markers can further identify the specific binding site on the albumin molecule. swu.ac.thnih.gov For instance, some quinoline derivatives have been shown to bind to Sudlow's site I of HSA. mdpi.com

Table 1: DNA and Protein Binding Parameters for Selected Quinoline Hydrazone Derivatives

| Compound/Derivative | Macromolecule | Binding Mode | Binding Constant (Kb) | Additional Notes |

| Quinoline-based dihydrazone (3b) | DNA | Partial Insertion | - | Interacts with DG-8 and DG bases. nih.gov |

| Quinoline-based dihydrazone (3c) | DNA | Partial Insertion | - | Interacts with T and C base pairs. nih.gov |

| Acridine-DNA complex (3b, -F) | ct-DNA | - | 3.18 × 103 M-1 | mdpi.com |

| Quinoline derivative (5j) | EGFR-TK | - | - | Shows promise for treating cervical cancer and melanoma. researchgate.net |

| Quinoline Yellow | BSA | Site III (sub-domain IB) | 4.54 × 10-4 M-1 | Interaction involves hydrophobic forces and hydrogen bonding. nih.gov |

| Ruthenium(II) complexes with quinoline carboxylates | ct-DNA | Non-intercalative | - | researchgate.net |

| Ruthenium(II) complexes with quinoline carboxylates | BSA | Spontaneous (van der Waals, H-bonding) | - | researchgate.net |

Note: This table is populated with example data from various quinoline derivatives to illustrate the types of information gathered in these studies. The specific values for "this compound" may vary depending on the full structure.

Evaluation of Antioxidant Activity via Radical Scavenging Assays (e.g., DPPH, ABTS, DCFH-DA)

This compound derivatives have been evaluated for their antioxidant potential through various in vitro radical scavenging assays. These assays measure the ability of a compound to neutralize stable free radicals, providing an indication of its capacity to counteract oxidative stress. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. nih.gov In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. nih.gov Studies have shown that some quinoline-hydrazone derivatives exhibit significant DPPH radical scavenging activity, which can be influenced by the presence of hydroxyl groups in their structure. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is another common method. This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The antioxidant compound neutralizes this radical, leading to a decolorization that is proportional to the compound's antioxidant capacity.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS). tandfonline.comresearchgate.net DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to form non-fluorescent DCFH. nih.gov In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The intensity of the fluorescence is directly proportional to the level of intracellular ROS. nih.gov Some quinoline-2-carbaldehyde hydrazone derivatives have been investigated for their ability to reduce the oxidation of DCFH, indicating their potential to mitigate cellular oxidative stress. tandfonline.comresearchgate.net

Table 2: Antioxidant Activity of Selected Quinoline Hydrazone Derivatives

| Compound/Derivative | Assay | IC50 Value | Comparison/Notes |

| Quinoline-hydrazone derivative | DPPH | 843.5 ppm | Showed stronger activity than a related benzimidazole (B57391) derivative. nih.gov |

| Quinoline-benzimidazole derivative | DPPH | 4784.66 ppm | nih.gov |

| Quinoline-2-carbaldehyde hydrazones (various) | DCFH-DA | - | Showed reducing effect against oxidation of the fluorescent probe. tandfonline.comresearchgate.neterciyes.edu.tr |

Note: This table presents data from studies on various quinoline-hydrazone derivatives to exemplify the findings from antioxidant assays. The specific values for a particular "this compound" would depend on its exact chemical structure.

Vii. Structure Activity Relationship Sar Studies of Quinoline 2 Carboxamide Hydrazone

Systematic Modification of Substituents and Their Impact on Activity

The potency and selectivity of quinoline-2-carboxamide (B1208818) hydrazones can be finely tuned by introducing various substituents at different positions on the quinoline (B57606) ring and the hydrazone moiety. These modifications influence the electronic and steric properties of the molecule, which in turn affect its interaction with biological targets.

Studies have shown that the nature and position of substituents on the quinoline ring are critical for anticancer activity. For instance, the introduction of a methoxy (B1213986) group at the 7-position of the quinoline ring has been shown to enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HCT116 (colon cancer). nih.gov Furthermore, the substitution of more lipophilic moieties like benzotriazole (B28993) and 2-pyridyl has been found to enhance the anticancer activity of quinoline hydrazone derivatives. nih.gov

In the context of antioxidant activity, the substitution pattern on the phenyl ring of the hydrazone component plays a significant role. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), generally increases the antioxidant potential. This is attributed to their ability to donate electrons, which helps in scavenging free radicals.

Table 1: Impact of Substituents on the Anticancer Activity of Quinoline-2-carboxamide Hydrazone Derivatives

| Compound ID | Quinoline Substituent | Hydrazone Substituent | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound A | 7-methoxy | Unsubstituted Phenyl | MCF-7 | 0.98 | nih.gov |

| Compound B | 7-methoxy | Unsubstituted Phenyl | HepG2 | 1.06 | nih.gov |

| Compound C | 2-chloro-7-methoxy | 3-(phenylthio)propane | Kelly | 2.4 | |

| Compound D | 2-chloro-7-methoxy | 3-(phenylthio)propane | SH-SY5Y | 5.7 | |

| Compound E | 2-pyridyl | Unsubstituted Phenyl | DAN-G | 1.23 | nih.gov |

| Compound F | 2-pyridyl | Unsubstituted Phenyl | LCLC-103H | 1.49 | nih.gov |

Bioisosteric Design Strategies (e.g., Analogues of Melatonin)

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. In the case of this compound, this approach has been successfully employed to develop analogues of melatonin (B1676174), a neurohormone known for its potent antioxidant properties.

The indole (B1671886) ring of melatonin has been replaced with a quinoline moiety to create bioisosteric analogues. nih.govresearchgate.net This substitution has led to the development of quinoline-2-carbaldehyde hydrazone derivatives with significant antioxidant activity. nih.govresearchgate.net These analogues have demonstrated the ability to protect against oxidative damage, highlighting the potential of the quinoline ring as a viable bioisostere for the indole nucleus in the design of novel antioxidants. researchgate.net

Correlation between Molecular Structure and Mechanistic Pathways

Several mechanistic pathways have been proposed for the anticancer activity of these compounds. One of the key mechanisms involves the inhibition of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which are crucial for cancer cell growth and survival. nih.gov The hydrazone moiety, with its ability to form hydrogen bonds, can interact with the active sites of these enzymes, leading to their inhibition. nih.gov

Another important mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Some quinoline hydrazide derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov Furthermore, the planar quinoline ring system can intercalate with DNA, disrupting its replication and transcription processes and ultimately leading to cell death. The ability of the hydrazone moiety to chelate metal ions is also thought to contribute to its anticancer effects.

Lipophilicity and Cellular Uptake Considerations

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and reach its intracellular target. The cellular uptake of this compound derivatives is significantly affected by their lipophilicity.

Generally, an optimal level of lipophilicity is required for effective cellular uptake. While a certain degree of lipophilicity is necessary to penetrate the lipid bilayer of cell membranes, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to other cellular components. The introduction of more lipophilic substituents, such as a benzotriazole moiety, has been shown to enhance the anticancer activity of quinoline hydrazone derivatives, suggesting that increased lipophilicity can improve cellular uptake in some cases. nih.gov However, the relationship is not always linear, and a balance must be struck to achieve optimal bioavailability and therapeutic efficacy.

In Vitro Cytotoxicity Studies

The cytotoxic potential of this compound derivatives has been extensively evaluated against a variety of human cancer cell lines. These in vitro studies are crucial for identifying promising lead compounds for further development.

A wide range of cytotoxic activities has been observed, with some derivatives exhibiting potent anticancer effects at micromolar concentrations. For example, certain quinoline-2-carboxamide hydrazones have shown significant cytotoxicity against breast cancer (MCF-7), neuroblastoma (SH-SY5Y, Kelly), and lung cancer (A549) cell lines. nih.gov The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a key metric used to quantify cytotoxicity.

It is noteworthy that some derivatives have displayed selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, which is a desirable characteristic for any potential anticancer agent. For instance, certain quinoline hydrazides were found to be significantly less toxic to normal human lung fibroblast cells compared to neuroblastoma cells. The cytotoxic activity is highly dependent on the specific substitutions on the quinoline and hydrazone moieties, as well as the cancer cell line being tested. nih.gov

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 3.93 | nih.gov |

| Compound 2 | MCF-7 (Breast) | 0.98 | nih.gov |

| Compound 3 | HepG2 (Liver) | 1.06 | nih.gov |

| Compound 4 | Kelly (Neuroblastoma) | 2.4 | |

| Compound 5 | SH-SY5Y (Neuroblastoma) | 5.7 | |

| Compound 6 | DAN-G (Pancreatic) | 1.23 | nih.gov |

| Compound 7 | LCLC-103H (Lung) | 1.49 | nih.gov |

Viii. Supramolecular Chemistry and Advanced Materials Applications

Rational Design of Supramolecular Architectures

The intentional design of complex supramolecular systems using quinoline (B57606) hydrazone derivatives hinges on the principles of molecular recognition and programmed self-assembly. The structure of these molecules, containing a rigid quinoline ring, a flexible hydrazone linker (-CO-NH-N=CH-), and specific binding sites (N, O atoms), allows for predictable non-covalent interactions.

A key strategy in the rational design of these architectures is the use of metal-ligand coordination. Researchers have successfully designed "bis"-quinoline acyl hydrazone ligands where two quinoline units are connected by a rigid spacer, such as a benzene (B151609) ring. mdpi.com This design intentionally prevents the two quinoline moieties within the same molecule from binding to the same metal ion (intramolecular binding). mdpi.com Instead, it promotes the formation of intermolecular bonds, where one metal ion links two separate hydrazone molecules. This process leads to the formation of extended, polymeric chains, creating what is known as a metallo-supramolecular assembly. mdpi.comnih.gov

The fundamental interactions governing this assembly are:

Coordination Bonds: The primary driving force is the coordination between the nitrogen atom of the quinoline ring and an oxygen atom from the hydrazone group with a metal center, like Zn²⁺. mdpi.com

Hydrogen Bonding: The amide (N-H) and carbonyl (C=O) groups within the hydrazone linkage are capable of acting as hydrogen-bond donors and acceptors, respectively, further stabilizing the assembled structures. nih.gov

π-π Stacking: The aromatic quinoline rings can stack on top of each other, contributing to the stability and order of the final architecture.

By carefully selecting the metal ion and modifying the peripheral substituents on the quinoline or aldehyde portion of the hydrazone, chemists can fine-tune the geometry and properties of the resulting supramolecular structure. researchgate.net

Self-Assembly Processes and Control of Morphology

Once rationally designed, quinoline-2-carboxamide (B1208818) hydrazone derivatives can undergo spontaneous self-assembly into well-defined, higher-order structures. The process is dynamic and can be influenced by external conditions, allowing for control over the final morphology of the material.

A prime example is the self-assembly of bis-quinoline acyl hydrazone (bQH) in the presence of zinc ions (Zn²⁺). The coordination of Zn²⁺ to the bQH ligands initiates the formation of a polymeric array. mdpi.comnih.gov The stoichiometry between the ligand and the metal ion is crucial in controlling the assembly process. Researchers have identified two distinct binding modes: a 1:1 and a 1:2 (bQH:Zn²⁺) ratio, which can be controlled by adjusting the concentration of the metal ion. mdpi.comresearcher.life The 1:1 binding mode, in particular, leads to the formation of the desired supramolecular polymer. mdpi.com

The morphology of these assemblies can be controlled by various factors, with the solvent system being a critical parameter. rsc.org For metallosupramolecular assemblies in general, using a combination of a "good" solvent (which dissolves the molecule well) and a "poor" solvent (which induces aggregation) is a common method for achieving control. rsc.org For instance, the polarity of the solvent can drastically alter the final structure; aggregates formed in aqueous media might result in spherical nanoparticles, while assembly in non-polar media could lead to the formation of 2D-nanosheets. rsc.org This principle of solvent-induced morphology control is applicable to quinoline hydrazone systems, offering a pathway to create materials with specific shapes and sizes, such as nanofibers, nanorods, or thin films, tailored for particular applications.

Sensing Applications based on Metallo-Supramolecular Assemblies

The ability of quinoline-2-carboxamide hydrazones to form specific and stable complexes with metal ions, often accompanied by a distinct optical response (a change in color or fluorescence), makes them excellent candidates for chemical sensors. researchgate.netrsc.org The formation of a metallo-supramolecular assembly with the target analyte is the core of the sensing mechanism.

One notable application is the development of a fluorescent sensor for zinc ions (Zn²⁺) using a bis-quinoline acyl hydrazone (bQH). mdpi.com This molecule selectively binds to Zn²⁺, forming an emissive complex that maintains its bright green fluorescence even in the solid state. mdpi.comnih.gov This solid-state emission is a particularly valuable feature for practical sensing applications. The detection mechanism relies on the formation of the bQH-Zn²⁺ metallo-supramolecular assembly, which enhances the fluorescence intensity compared to the individual ligand. mdpi.com

Another significant example is the use of a quinoline-based hydrazone derivative as an optical chemosensor for the biocide Tributyltin (TBT). mdpi.comresearchgate.net TBT is a toxic organotin compound used in antifouling paints, and its detection in aquatic environments is crucial. mdpi.com The synthesized hydrazone derivative exhibits a clear change in its optical properties upon interaction with TBT in an acetonitrile (B52724) solution. The solution changes from colorless to red (colorimetric detection) and simultaneously displays a newly appeared fluorescence (fluorimetric detection), providing a dual-mode signaling mechanism. mdpi.com

| Sensor Derivative | Target Analyte | Sensing Mechanism | Observable Change | Detection Limit |

| Bis-quinoline acyl hydrazone (bQH) | Zn²⁺ | Formation of a solid-state emissive metallo-supramolecular assembly. mdpi.com | "Turn-on" green fluorescence. mdpi.com | Not specified |

| 2-((2-(pyridin-2-yl)hydrazineylidene)methyl)quinoline | Tributyltin (TBT) | Complex formation leading to altered electronic properties. mdpi.com | Color change (colorless to red) and appearance of fluorescence. mdpi.com | Not specified (Maximum signal at 17 equivalents of TBT) mdpi.com |

Development of Novel Functional Materials

Beyond sensing, the unique properties of quinoline-2-carboxamide hydrazones are being harnessed to create a new generation of advanced functional materials. These materials leverage the photochemical, electronic, and self-assembly characteristics of the hydrazone core.